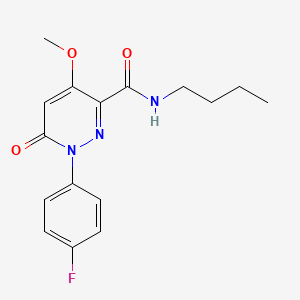

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-3-4-9-18-16(22)15-13(23-2)10-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRTXNLDFHRXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate aniline derivative with a substituted quinacridone, followed by further functionalization to introduce the butyl, fluorophenyl, and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups onto the aromatic ring .

Scientific Research Applications

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Functional Group Impact on Properties

N-Alkyl/Aryl Groups

- Butyl vs. Benzyl/Methyl : The N-butyl group in the target compound may improve solubility compared to bulkier benzyl groups (e.g., Compound 9 in ) but reduce binding affinity due to lower rigidity. Methyl substituents (e.g., 749894-70-0) offer minimal steric hindrance but shorter metabolic half-lives .

- 4-Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group enhances π-π stacking interactions in biological targets compared to non-fluorinated aryl groups (e.g., 4-methoxyphenyl in 749894-70-0). Fluorination also reduces oxidative metabolism .

Carboxamide Substituents

- Cyclopropylcarbamoyl vs. The target compound’s simpler N-butyl carboxamide may prioritize synthetic accessibility over target specificity .

Methoxy Group Position

Biological Activity

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and methoxy groups contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the available sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridazine have shown significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values ranging from 19.56 µM to higher concentrations against fibrosarcoma (HT-1080) and breast cancer (MCF-7 and MDA-MB-231) cell lines, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death. This was demonstrated through assays that measured caspase activity and cell cycle progression .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Study on Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated significant growth inhibition in HT-1080 cells with an IC50 value of 19.56 µM. The study also confirmed apoptosis induction through caspase activation .

- Antiviral Activity : While primarily focused on anticancer properties, some studies also explored antiviral activities against SARS-CoV-2. However, most tested compounds showed limited efficacy against viral replication at concentrations exceeding 100 µM .

Data Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-butyl... | HT-1080 | 19.56 | Apoptosis via caspase activation |

| Similar Derivative | MDA-MB-231 | Varies | Cell cycle arrest and apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.